molecular formula C₁₈H₁₉N₃O₂ B1663434 Diacetazotol CAS No. 83-63-6

Diacetazotol

Cat. No. B1663434
CAS RN: 83-63-6
M. Wt: 309.4 g/mol
InChI Key: YIEDSISPYKQADU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Diacetazotol consists of 18 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.


Physical And Chemical Properties Analysis

Diacetazotol crystallizes in two modifications: brick-red needles with a melting point of 65°C, or stout, red prisms with a melting point of 75°C . It’s insoluble in water but soluble in alcohol, benzene, chloroform, ether, acetone, fixed oils, fats, and petrolatum .

Scientific Research Applications

Treatment of Hydrocephalus

Acetazolamide, commonly known as Diamox, has been evaluated for its effectiveness in treating hydrocephalus in children. In a study involving 15 cases, it was found that acetazolamide at doses ranging from 40 to 100 mg per kilogram per day could arrest hydrocephalus in 8 patients. The drug therapy was maintained for periods ranging from 6 months to 2.5 years (Huttenlocher, 1965).

Treatment of Diarrhea and Enteritis

Nitazoxanide has been studied for its efficacy in treating diarrhea and enteritis associated with various pathogens. In a study on children and adults in Egypt, nitazoxanide significantly improved symptoms and eliminated pathogens in cases of diarrhea and enteritis caused by Blastocystis hominis (Rossignol et al., 2005). Another study confirmed its efficacy in treating diarrhea and enteritis caused by Cryptosporidium species (Rossignol et al., 2006).

Idiopathic Intracranial Hypertension Treatment

The Idiopathic Intracranial Hypertension Treatment Trial (IIHTT) highlighted the use of acetazolamide combined with weight loss for treating idiopathic intracranial hypertension-associated vision loss. This large, randomized study examined numerous secondary outcomes as well (Smith & Friedman, 2017).

Broad-Spectrum Antiviral Agent

Nitazoxanide has been identified as a broad-spectrum antiviral drug, effective against influenza and various other viruses. A clinical trial demonstrated that nitazoxanide reduced the duration of clinical symptoms and viral shedding in influenza patients (Rossignol, 2014).

Treatment of Parasitic Infections

Nitazoxanide showed efficacy in treating diarrhea caused by various parasites, including Giardia intestinalis and Entamoeba histolytica or E. dispar, as evidenced by a randomized, double-blind, placebo-controlled study (Rossignol, Ayoub, & Ayers, 2001).

Modification of Cerebrospinal Fluid Production

Acetazolamide was studied for its effect on spinalfluid production and its modification, particularly in patients undergoing cerebrospinal fluid perfusion chemotherapy. It was identified as a potential agent for the clinical reduction of spinal fluid production, though the precise mechanisms and implications require further investigation (Rubin et al., 1966).

Antiparasitic Agent

Nitazoxanide is recognized as a new thiazolide antiparasitic agent, exhibiting in vitro activity against a wide range of protozoa and helminths. Its oral bioavailability and tolerability, with primarily mild gastrointestinal side effects, make it a significant addition to the antiparasitic arsenal (Fox & Saravolatz, 2005).

Anticonvulsant Action in Children

Acetazoleamide (Diamox) has been established as an antiepileptic, particularly effective in controlling seizures of the petit mal type. Its mechanism of action is believed to be related to metabolic acidosis induced by the inhibition of renal carbonic anhydrase (Millichap, 1956).

Medicinal Plant Research

Research has advanced in understanding the actions of herbal medicines, including those involving acetazolamide and nitazoxanide. This research highlights the potential of plants as sources of therapeutic agents, emphasizing the importance of further clinical study on well-known medicinal plants (Phillipson, 2003).

properties

IUPAC Name

N-acetyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEDSISPYKQADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878298, DTXSID30871563
Record name Diacetazotol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-N-{2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetazotol

CAS RN

83-63-6
Record name N-Acetyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-63-6
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Record name Diacetazotol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetazotol
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Record name Diacetazotol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6509
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Record name Diacetazotol
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Record name N-(4-o-tolylazo-o-tolyl)diacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.355
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Record name DIACETAZOTOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Li, K Dong, H Neumann, M Beller - Angewandte Chemie, 2015 - Wiley Online Library
Carbonylation reactions allow the efficient synthesis of all kinds of carbonyl‐containing compounds. Here, we report a straightforward synthesis of various imides from olefins and CO for …
Number of citations: 73 onlinelibrary.wiley.com
Y Li, F Zhu, Z Wang, J Rabeah, A Brückner… - …, 2017 - Wiley Online Library
… (Revlimid),2a which is intended as a treatment for multiple myeloma; tetraacetylethylenediamine (TAED), which is used as a peroxide bleach activator in detergents;2b diacetazotol (…
A Dahiya, W Ali, T Alam, BK Patel - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A catalyst and solvent free synthesis of S-allyl benzoylcarbamothioates has been achieved from the in situ generated benzoylcarbonimidothioates obtained by reacting MBH alcohols …
Number of citations: 2 pubs.rsc.org
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
AC De Groot, JP Nater, JW Weyland - 1994 - books.google.com
This 3rd edition provides updated information on side effects of cosmetic products, topical and systemic drugs used in dermatology, and other therapeutic modalities used by …
Number of citations: 404 books.google.com
AAÄ Subtoman… - Pädiatrische …, 2013 - books.google.com
… -Algaphan, Dolexene, EranChlorprothixen Taractan, Truxal xyphen tin, Depromic Chlorquinaldol Gyno-Sterosan, Siogeno, Dextrothyroxin Dethyrona Siosteran, Sterosan Diacetazotol …
Number of citations: 0 books.google.com
AC de Groot - 2021 - books.google.com
This third volume in an exciting and detailed series on contact allergens provides monographs of all 384 topical drugs which have caused contact allergy/allergic contact dermatitis. The …
Number of citations: 4 books.google.com
RL Zielhuis, A Stijkel, MM Verberk… - Health Risks to Female …, 1984 - Springer
… The beauticiansfhairdressers had a significantly higher prevalence of positive reactions to pphenylenediamine and diacetazotol (Pellidol), and a nonsignificantly higher prevalence of …
Number of citations: 0 link.springer.com
H Helwig - Pädiatrische Diagnostik/Pädiatrische Therapie, 1966 - Springer
Die internationalen Freinamen für therapeutisch verwendete Substanzen werden von der Weltgesundheitsorganisation zur allgemeinen Verwendung vorgeschlagen. Die von dem …
Number of citations: 0 link.springer.com
AC Van Loenen - Pharmaceutisch weekblad, 1981 - Springer
Conclusies De farmaceutische aspecten van dermatica zijn bij nadere beschouwing zo talrijk, dat het uitermate moeilijk is alle belangrijke zaken toe te lichten. Geprobeerd is een …
Number of citations: 2 link.springer.com

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